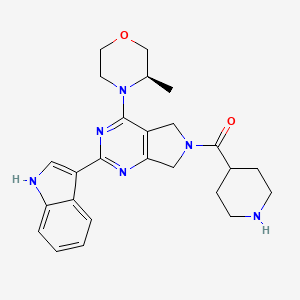
Atr-IN-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atr-IN-11 is a potent inhibitor of ataxia telangiectasia and Rad3-related (ATR) kinases. ATR kinases are key regulatory proteins in the DNA damage response (DDR) responsible for sensing replication stress.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Atr-IN-11 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification steps like chromatography .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors, ensuring consistent quality and yield. This process would include optimization of reaction conditions, purification techniques, and quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Atr-IN-11 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can modify the functional groups on this compound
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiols under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups .
Scientific Research Applications
Atr-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study ATR kinase inhibition and its effects on DNA damage response.
Biology: Investigates the role of ATR kinase in cellular processes and replication stress.
Medicine: Potential therapeutic applications in cancer treatment by targeting ATR kinase to enhance the efficacy of DNA-damaging agents.
Industry: Development of new drugs targeting ATR kinase for various diseases .
Mechanism of Action
Atr-IN-11 exerts its effects by inhibiting ATR kinase activity. ATR kinase is recruited to regions of single-stranded DNA within double-stranded DNA. Once activated, ATR phosphorylates several substrates, particularly checkpoint kinase 1 (CHK1). This signaling cascade regulates key cell functions, including cell cycle arrest, stabilization of replication forks, and DNA repair. By inhibiting ATR kinase, this compound disrupts these processes, leading to increased sensitivity of cancer cells to DNA-damaging agents .
Comparison with Similar Compounds
Similar Compounds
AZD6738: Another ATR kinase inhibitor with similar applications in cancer research.
BAY 1895344: A potent and specific ATR inhibitor used in clinical trials for cancer treatment.
M6620: An ATR inhibitor used in combination with other therapies for enhanced efficacy
Uniqueness of Atr-IN-11
This compound is unique due to its high potency and specificity for ATR kinase.
Properties
Molecular Formula |
C25H30N6O2 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
[2-(1H-indol-3-yl)-4-[(3R)-3-methylmorpholin-4-yl]-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl]-piperidin-4-ylmethanone |
InChI |
InChI=1S/C25H30N6O2/c1-16-15-33-11-10-31(16)24-20-13-30(25(32)17-6-8-26-9-7-17)14-22(20)28-23(29-24)19-12-27-21-5-3-2-4-18(19)21/h2-5,12,16-17,26-27H,6-11,13-15H2,1H3/t16-/m1/s1 |
InChI Key |
OFMNMRVUESYABP-MRXNPFEDSA-N |
Isomeric SMILES |
C[C@@H]1COCCN1C2=NC(=NC3=C2CN(C3)C(=O)C4CCNCC4)C5=CNC6=CC=CC=C65 |
Canonical SMILES |
CC1COCCN1C2=NC(=NC3=C2CN(C3)C(=O)C4CCNCC4)C5=CNC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine;hydrochloride](/img/structure/B12423142.png)

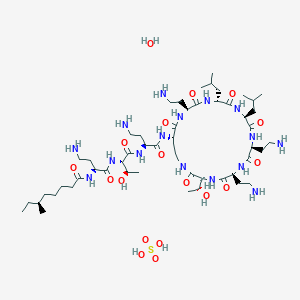
![N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyridine-3-carboxamide](/img/structure/B12423162.png)



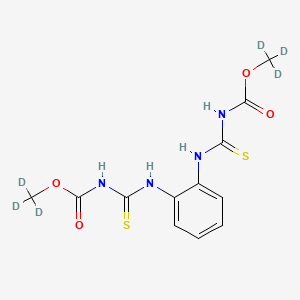
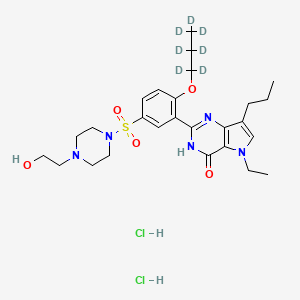
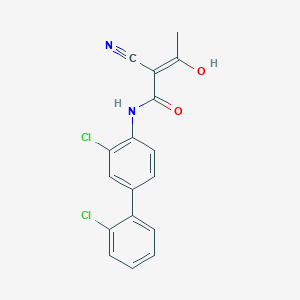
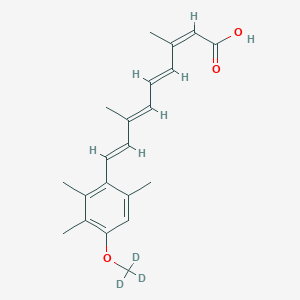

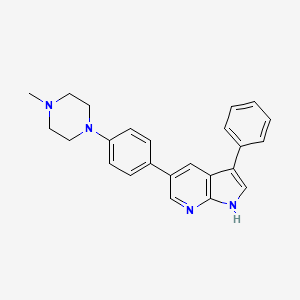
![N-[1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-1-hydroxy-4-(4-octylphenyl)butan-2-yl]acetamide](/img/structure/B12423228.png)
